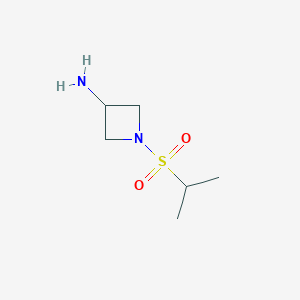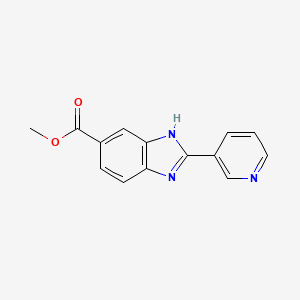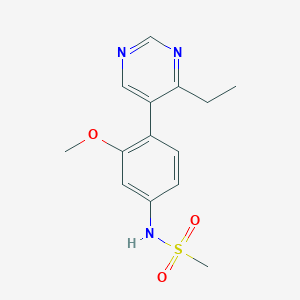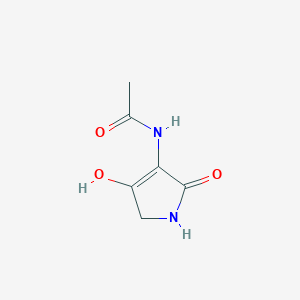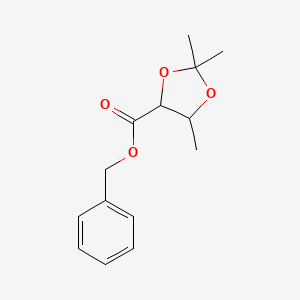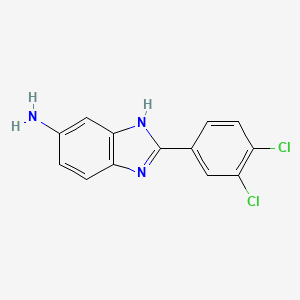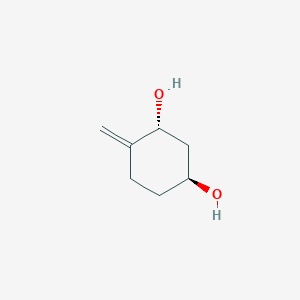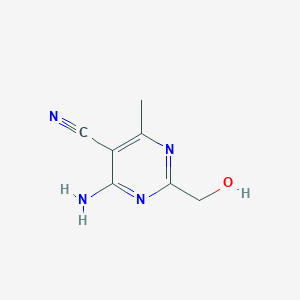
4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile is a pyrimidine derivative with a unique structure that includes an amino group, a hydroxymethyl group, a methyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetate with urea in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions
Major Products Formed:
- Oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids.
- Reduction of the carbonitrile group can yield primary amines.
- Substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 4-Amino-5-hydroxymethyl-2-methylpyrimidine
- 2-Amino-4-methylpyrimidine-5-carbonitrile
Uniqueness: 4-Amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile is unique due to the presence of both hydroxymethyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar pyrimidine derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-amino-2-(hydroxymethyl)-6-methylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H8N4O/c1-4-5(2-8)7(9)11-6(3-12)10-4/h12H,3H2,1H3,(H2,9,10,11) |
InChI Key |
URIIXGFKLPZRPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)CO)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


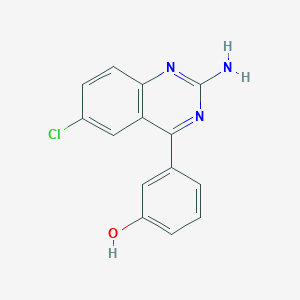
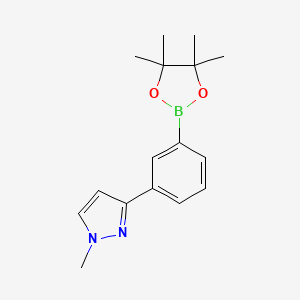
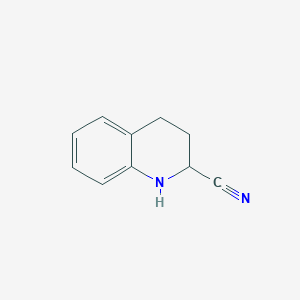


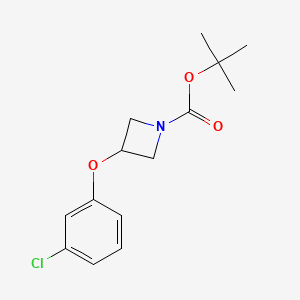
![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine](/img/structure/B13870671.png)
